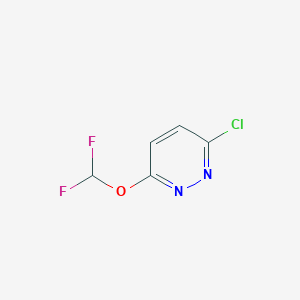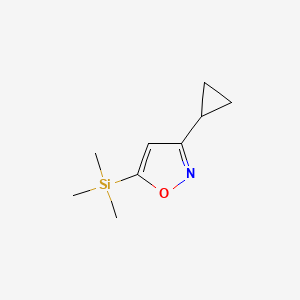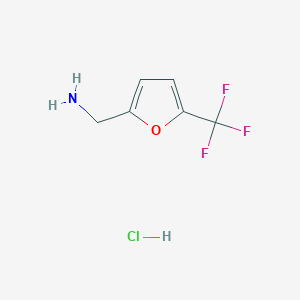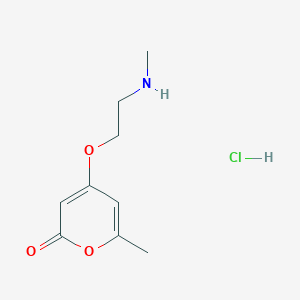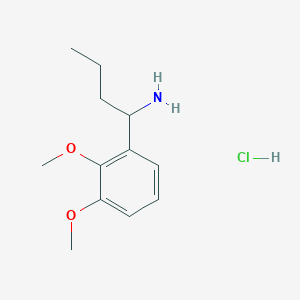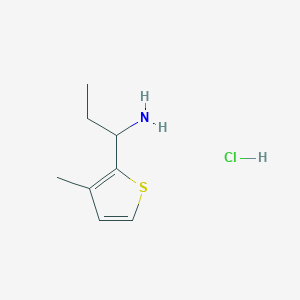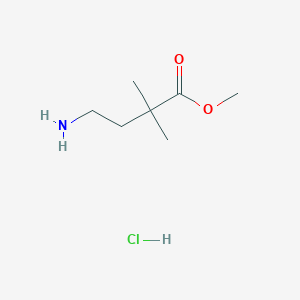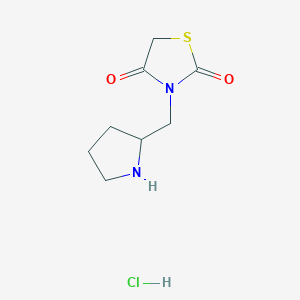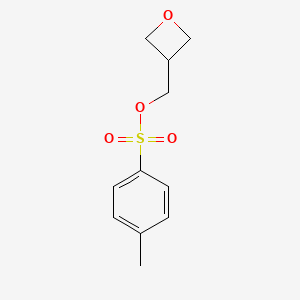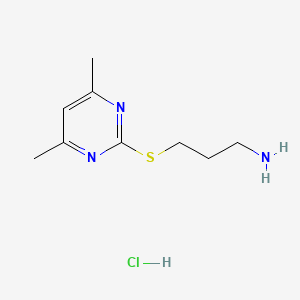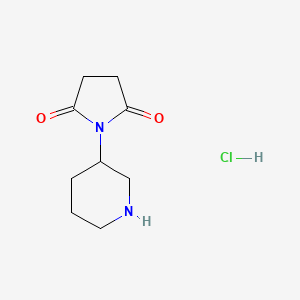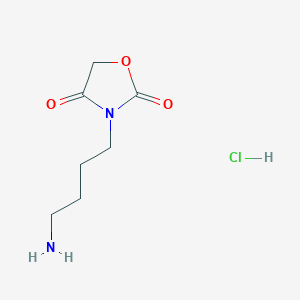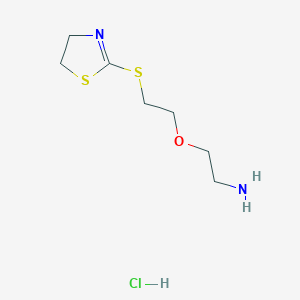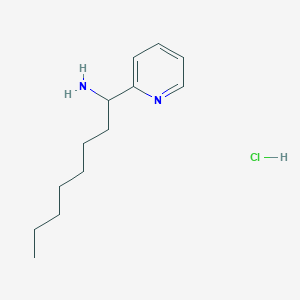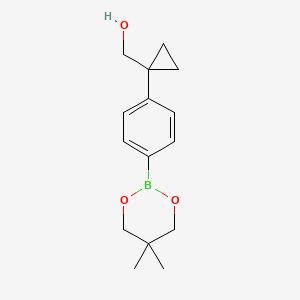
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol
説明
The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline and 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol are similar to the requested compound. They contain a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group attached to a phenyl ring .
Synthesis Analysis
Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another possible reaction .
Molecular Structure Analysis
The molecular weight of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 241.1 . The molecular weight of 2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-1,1,1-trifluoropropan-2-ol is 357.25300 .
Physical And Chemical Properties Analysis
The boiling point of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is 409.2°C at 760 mmHg, and its melting point is 123°C .
科学的研究の応用
Mass Spectrometry in Characterization
Mass spectrometry, particularly atmospheric pressure chemical ionization multi-stage mass spectrometry, has been utilized to study the behavior of compounds related to cyclopropane amino acids. This technique helps in characterizing stereoisomers by specific fragmentation pathways, aiding in understanding the structure and behavior of complex molecules including those similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" (Cristoni, Cativiela, Jiménez, & Traldi, 2000).
Bidentate Chelation-Controlled Synthesis
Research on chiral auxiliaries for asymmetric synthesis has shown the potential of compounds like "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" in bidentate chelation-controlled alkylation. This method provides a route to synthesize α-hydroxy esters with high stereoselectivity, indicating its importance in organic synthesis and potential pharmaceutical applications (Jung, Ho, & Kim, 2000).
Chemical Structure and Fluorescent Properties
The reaction of cyclic phosphonate esters with specific reagents can lead to unexpected products, offering insights into bond cleavages and formations. Studies on compounds structurally similar to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol" have revealed interesting structural and fluorescent properties, contributing to our understanding of chemical reactivity and potential applications in material science (Cao et al., 2013).
Antitubercular Activities
The synthesis and optimization of compounds featuring cyclopropyl methanols have led to the identification of molecules with significant antitubercular activity. Such studies underscore the potential of complex organic molecules, akin to "(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol," in contributing to the development of new therapeutic agents (Bisht et al., 2010).
Crystal Structure and DFT Studies
Crystallographic and density functional theory (DFT) studies on boric acid ester intermediates have provided valuable information on molecular structures, electrostatic potential, and physicochemical properties. Such research can illuminate the structural nuances of similar compounds, facilitating the design of new materials with desired properties (Huang et al., 2021).
Safety And Hazards
特性
IUPAC Name |
[1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)10-18-16(19-11-14)13-5-3-12(4-6-13)15(9-17)7-8-15/h3-6,17H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHLTHDWGBWRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3(CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



